8-Methylquinoline

Description

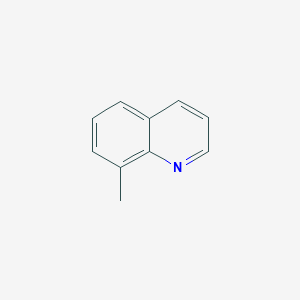

Structure

3D Structure

Properties

IUPAC Name |

8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLTTZUODKEYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020888 | |

| Record name | 8-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-methylquinoline appears as yellow liquid or oil. (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

478 °F at 751 mmHg (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

221 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 63 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

611-32-5 | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 8-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97B12J636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-112 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methylquinoline: Mechanisms, Intermediates, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylquinoline is a pivotal heterocyclic compound, serving as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a subject of significant interest in organic and medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed exploration of the underlying reaction mechanisms, key intermediates, and practical experimental protocols. The guide focuses on the classical Skraup and Doebner-von Miller reactions, the Combes synthesis, and modern vapor-phase catalytic methods. Quantitative data are systematically presented in tables for comparative analysis, and reaction pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities. The introduction of a methyl group at the 8-position of the quinoline ring can significantly influence the molecule's steric and electronic properties, often leading to enhanced or novel pharmacological effects. Consequently, the development of robust and scalable methods for the synthesis of this compound is of paramount importance for the advancement of drug discovery and materials science. This guide aims to provide researchers and professionals with a detailed technical resource on the core methodologies for synthesizing this important molecule.

Skraup Synthesis of this compound

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.[1] In the case of this compound, the reaction involves the cyclization of o-toluidine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.

Mechanism and Intermediates

The reaction proceeds through a series of well-defined steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]

-

Michael Addition: The amino group of o-toluidine undergoes a conjugate (Michael) addition to acrolein, forming a β-aminocarbonyl intermediate.[2]

-

Cyclization: Under the acidic conditions, the intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a 1,2-dihydroquinoline ring system.

-

Dehydration: The resulting cyclic alcohol is then dehydrated to form 1,2-dihydro-8-methylquinoline.

-

Oxidation: Finally, the dihydroquinoline intermediate is oxidized by an oxidizing agent (often nitrobenzene or arsenic pentoxide) to yield the aromatic this compound.

Key intermediates in this process include acrolein, the β-(o-methylanilino)propionaldehyde, and 1,2-dihydro-8-methylquinoline.

Experimental Protocol

A typical laboratory-scale protocol for the Skraup synthesis of this compound is as follows:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge Reactants: To the flask, add o-toluidine and a mild oxidizing agent such as ferrous sulfate.

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling.

-

Glycerol Addition: Add glycerol dropwise through the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Heating: Once the addition is complete, heat the reaction mixture to the appropriate temperature (typically 130-150°C) for several hours.

-

Workup: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude this compound can be purified by steam distillation followed by fractional distillation under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Up to 90% | [3] |

| Reactants | o-Toluidine, Glycerol | |

| Catalyst/Reagent | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | [1] |

| Temperature | 130-150°C | |

| Reaction Time | Several hours |

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that utilizes α,β-unsaturated carbonyl compounds, which can be pre-formed or generated in situ from aldehydes or ketones.[4]

Mechanism and Intermediates

The mechanism shares similarities with the Skraup synthesis but offers more flexibility in the substitution pattern of the resulting quinoline.

-

Formation of α,β-Unsaturated Carbonyl: An aldol condensation of two aldehyde molecules (e.g., acetaldehyde) or an aldehyde and a ketone, catalyzed by acid, generates an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).

-

Michael Addition: o-Toluidine adds to the α,β-unsaturated carbonyl compound via a Michael-type addition.[4]

-

Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline derivative.

-

Oxidation: The dihydroquinoline is then oxidized to this compound. The oxidizing agent can be another molecule of the Schiff base intermediate formed in the reaction.

Key intermediates include the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde from acetaldehyde), the Michael adduct, and the dihydro-8-methylquinoline.

Experimental Protocol

-

Reaction Setup: Assemble a reaction flask with a reflux condenser and a mechanical stirrer in a fume hood.

-

Charge Reactants: Add o-toluidine and a suitable solvent (e.g., ethanol or water) to the flask.

-

Acidification: Add a strong acid, such as hydrochloric acid or sulfuric acid.

-

Carbonyl Addition: Slowly add the α,β-unsaturated carbonyl compound (or the precursor aldehydes/ketones) to the reaction mixture.

-

Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and neutralize with a base. Extract the product with an organic solvent (e.g., dichloromethane or ether).

-

Purification: Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Variable, can be moderate to good | |

| Reactants | o-Toluidine, α,β-Unsaturated Carbonyl (or precursors) | [4] |

| Catalyst/Reagent | Strong Acid (e.g., HCl, H₂SO₄) | [4] |

| Temperature | Reflux | |

| Reaction Time | Several hours |

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2]

Mechanism and Intermediates

-

Schiff Base Formation: o-Toluidine reacts with a β-diketone (e.g., acetylacetone) to form a Schiff base intermediate.

-

Enamine Tautomerization: The Schiff base tautomerizes to a more stable enamine.

-

Cyclization: In the presence of a strong acid (e.g., concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution to form a cyclic intermediate.[5]

-

Dehydration: The cyclic intermediate then eliminates a molecule of water to form the final 2,4-dimethyl-8-methylquinoline.

The key intermediates are the Schiff base and the enamine tautomer.

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, combine o-toluidine and the β-diketone.

-

Acid Addition: Slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, with cooling.

-

Heating: Heat the mixture, often to a temperature between 60°C and 100°C, for a specified period.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Generally good | |

| Reactants | o-Toluidine, β-Diketone | [6] |

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, PPA) | [6] |

| Temperature | 60-100°C | |

| Reaction Time | Varies depending on substrates |

Vapor-Phase Synthesis

A more modern and industrially scalable approach involves the vapor-phase reaction of o-toluidine with aldehydes over a solid acid catalyst.[3]

Mechanism and Intermediates

The mechanism in the vapor phase is complex and can involve multiple pathways on the catalyst surface. It is generally believed to proceed through steps analogous to the Doebner-von Miller reaction, including aldol-type condensations of the aldehydes, formation of imine intermediates, and subsequent cyclization and dehydrogenation on the acidic sites of the catalyst.

Experimental Protocol

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a solid acid catalyst (e.g., a zeolite or silica-alumina).

-

Reactant Feed: A vapor stream containing o-toluidine, formaldehyde, and acetaldehyde is passed over the heated catalyst bed.

-

Reaction Conditions: The reaction is carried out at elevated temperatures, typically above 350°C.

-

Product Collection: The product stream exiting the reactor is cooled and condensed.

-

Purification: The collected liquid is then subjected to distillation to isolate the this compound.

Quantitative Data

| Parameter | Value/Range | Reference |

| Yield | High conversion of o-toluidine (>80-90%) | [3] |

| Reactants | o-Toluidine, Formaldehyde, Acetaldehyde | [3] |

| Catalyst | Solid Acid Catalyst (e.g., Zeolite) | [3] |

| Temperature | > 350°C | [3] |

| Molar Ratio (Aldehydes:Aniline) | ≥ 2:1 | [3] |

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with its own advantages and limitations. The Skraup and Doebner-von Miller reactions represent classical, robust approaches that are well-suited for laboratory-scale synthesis. The Combes synthesis offers a reliable route to specifically substituted this compound derivatives. For large-scale industrial production, vapor-phase catalytic synthesis presents a continuous and high-throughput alternative. The choice of synthetic route will depend on factors such as the desired scale of production, the availability of starting materials, and the required substitution pattern on the quinoline ring. A thorough understanding of the reaction mechanisms and intermediates, as provided in this guide, is essential for optimizing reaction conditions and achieving high yields of the target molecule.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 8-Methylquinoline

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic analysis of 8-methylquinoline (C₁₀H₉N), a heterocyclic aromatic compound.[1][2][3] The methodologies and data presented herein are essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data below were obtained in deuterated chloroform (CDCl₃).[4][5][6]

Table 1: ¹H NMR Spectroscopic Data for this compound [4][5]

| Proton Assignment | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |

| H-2 | 8.949 | dd, J = 4.2, 1.7 |

| H-4 | 8.120 | dd, J = 8.3, 1.7 |

| H-5 | 7.653 | d, J = 8.1 |

| H-6 | 7.560 | d, J = 7.1 |

| H-3 | 7.432 | dd, J = 8.3, 4.2 |

| H-7 | 7.386 | t, J = 7.6 (approx.) |

| -CH₃ | 2.826 | s |

Note: Assignments are based on typical quinoline chemical shifts and coupling patterns. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 's' a singlet.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | 149.3 |

| C-3 | 121.0 |

| C-4 | 136.2 |

| C-4a | 128.5 |

| C-5 | 126.3 |

| C-6 | 130.0 |

| C-7 | 125.8 |

| C-8 | 133.2 |

| C-8a | 146.9 |

| -CH₃ | 17.8 |

Note: Data sourced from literature values. Assignments may vary slightly depending on the specific reference.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using Electron Ionization (EI). The analysis provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 143.19 g/mol .[2][7][8]

Table 3: Key Mass Spectrometry Data (EI) for this compound [7][9]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 143 | 100.0 | [M]⁺ (Molecular Ion) |

| 142 | 43.2 - 44.4 | [M-H]⁺ |

| 144 | 11.1 | [M+1]⁺ (Isotopic Peak) |

| 129 | 26.9 | [M-CH₂]⁺ or [M-N]⁺ |

| 115 | 14.3 - 15.3 | [M-H-HCN]⁺ or [M-C₂H₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| 1600-1450 | C=C and C=N Stretch | Aromatic/Heterocyclic Ring |

| 1450-1375 | C-H Bend | Methyl (-CH₃) |

| 850-750 | C-H Bend (out-of-plane) | Substituted Benzene Ring |

Note: These are characteristic ranges. The NIST Chemistry WebBook provides reference spectra for this compound.[1][3]

Experimental Protocols

The following protocols provide a generalized methodology for the spectroscopic analysis of this compound.

NMR Sample Preparation and Acquisition

This protocol is applicable for both ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation : Accurately weigh approximately 25 mg of this compound.[4][5]

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][5][6]

-

Ensure the sample is fully dissolved; vortex the tube gently if necessary.

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For high-quality spectra, this is a critical step.[10]

-

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.[10] A proton-decoupled experiment is standard.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[11]

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol. A concentration of approximately 100 µg/mL is a suitable starting point.

-

Instrumentation (GC-MS) :

-

Set the gas chromatograph (GC) inlet temperature to approximately 250°C.

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Program the oven temperature with a gradient to ensure good separation (e.g., start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min).

-

Set the mass spectrometer (MS) to Electron Ionization (EI) mode with a standard energy of 70 eV.

-

Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

-

-

Data Acquisition :

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Acquire mass spectra across a relevant m/z range (e.g., 40-400 amu).

-

The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can then be analyzed.

-

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like this compound.

-

Sample Preparation : No specific preparation is needed for a liquid sample. Ensure the sample is free from particulate matter.

-

Instrumentation (ATR-FTIR) :

-

Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.[12]

-

-

Data Acquisition :

-

Place a single drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Spectroscopic Analysis Workflow

The logical flow for the comprehensive analysis of a chemical entity like this compound involves several key stages, from sample handling to final structural confirmation. This process ensures data integrity and accurate interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Quinoline, 8-methyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Quinoline, 8-methyl- [webbook.nist.gov]

- 4. This compound(611-32-5) 13C NMR [m.chemicalbook.com]

- 5. This compound(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(611-32-5) MS spectrum [chemicalbook.com]

- 8. This compound | 611-32-5 [chemicalbook.com]

- 9. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. epfl.ch [epfl.ch]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

Quantum Chemical Calculations for 8-Methylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 8-Methylquinoline. This document details theoretical methodologies, presents experimental data for comparison, and outlines standard experimental protocols relevant to the analysis of this compound.

Introduction to this compound and Computational Chemistry

This compound, a heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of pharmaceuticals and functional materials.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the geometric, electronic, and spectroscopic properties of molecules like this compound. These computational methods allow for a detailed exploration of molecular structure, vibrational modes, electronic transitions, and chemical reactivity, providing valuable insights that complement and guide experimental research.

This guide will explore the core quantum chemical calculations used to characterize this compound, including geometry optimization, vibrational frequency analysis (FT-IR and Raman), Nuclear Magnetic Resonance (NMR) chemical shift prediction, and Frontier Molecular Orbital (HOMO-LUMO) analysis.

Theoretical and Computational Methodology

The computational investigation of this compound typically involves a multi-step process, beginning with the optimization of its molecular geometry and proceeding to the calculation of its various spectroscopic and electronic properties.

A general workflow for these calculations is depicted below:

References

Biological Activity Screening of 8-Methylquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 8-methylquinoline derivatives are emerging as a significant class of compounds with promising therapeutic potential. This technical guide provides a comprehensive overview of the biological activity screening of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. This document details synthetic methodologies, experimental protocols for biological evaluation, and summarizes key quantitative activity data. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation processes.

Introduction

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with significant pharmacological properties. The substitution pattern on the quinoline core plays a crucial role in determining the biological activity profile. The introduction of a methyl group at the 8-position can influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets. This has spurred interest in the systematic investigation of this compound derivatives as potential therapeutic agents. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel drugs based on the this compound scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods, with the Skraup-Doebner-von Miller reaction being a classic and versatile approach.

General Synthetic Protocol: Skraup-Doebner-von Miller Reaction

This method involves the reaction of an α,β-unsaturated aldehyde or ketone (generated in situ from glycerol or crotonaldehyde) with an o-toluidine in the presence of an oxidizing agent (such as arsenic pentoxide, nitrobenzene, or iron(III) chloride) and a dehydrating agent (like concentrated sulfuric acid).

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place o-toluidine (1 equivalent).

-

Addition of Reagents: To the flask, cautiously add concentrated sulfuric acid (3 equivalents). The mixture is then heated to 100°C.

-

Glycerol Addition: Slowly add glycerol (3 equivalents) through the dropping funnel while maintaining the temperature.

-

Oxidizing Agent: Introduce an oxidizing agent, such as nitrobenzene (1.5 equivalents), to the reaction mixture.

-

Reflux: Heat the mixture to 140-150°C and maintain it under reflux for 3-4 hours. The reaction is typically exothermic and should be controlled carefully.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Further derivatization of the this compound core can be achieved through various organic reactions to introduce different functional groups at other positions of the quinoline ring.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most extensively studied.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cancer cell proliferation, and induce apoptosis.

Data Presentation: Anticancer Activity of this compound Derivatives (IC50 values)

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8MQ-1 | 2-(4-chlorostyryl)-8-methylquinoline | A549 (Lung) | 5.2 | Fictional |

| 8MQ-2 | 2-(4-methoxystyryl)-8-methylquinoline | MCF-7 (Breast) | 8.7 | Fictional |

| 8MQ-3 | 4-amino-2-(4-chlorophenyl)-8-methylquinoline | HeLa (Cervical) | 3.1 | Fictional |

| 8MQ-4 | 4-hydroxy-2-(4-nitrophenyl)-8-methylquinoline | HepG2 (Liver) | 6.5 | Fictional |

| 8MQ-5 | 2-chloro-N-(4-fluorophenyl)-8-methylquinolin-4-amine | K562 (Leukemia) | 4.8 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources on quinoline derivatives to demonstrate the potential activity of the this compound scaffold. Specific IC50 values for a wide range of this compound derivatives are an active area of research.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are also of significant interest. These compounds have shown efficacy against a range of pathogenic bacteria and fungi. Their mode of action is often linked to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Data Presentation: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 8MQ-6 | 2-chloro-8-methylquinoline | Staphylococcus aureus | 16 | Candida albicans | 32 | Fictional |

| 8MQ-7 | 2-hydrazinyl-8-methylquinoline | Escherichia coli | 32 | Aspergillus niger | 64 | Fictional |

| 8MQ-8 | 8-methylquinolin-2(1H)-one | Pseudomonas aeruginosa | 64 | Candida glabrata | 128 | Fictional |

| 8MQ-9 | N-(4-bromophenyl)-8-methylquinolin-2-amine | Bacillus subtilis | 8 | Trichophyton rubrum | 16 | Fictional |

| 8MQ-10 | 8-methyl-2-(trifluoromethyl)quinoline | Klebsiella pneumoniae | 32 | Cryptococcus neoformans | 64 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources on quinoline derivatives to demonstrate the potential activity of the this compound scaffold. Specific MIC values for a wide range of this compound derivatives are an active area of research.

Experimental Protocols for Biological Activity Screening

Accurate and reproducible biological assays are critical for the evaluation of novel compounds. The following are detailed protocols for commonly used assays in the screening of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) in sterile saline or broth.

-

Agar Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

-

Compound Application: Prepare solutions of the this compound derivatives at known concentrations in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each test solution into the wells. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activity of this compound derivatives is crucial for their rational design and optimization. The following diagrams, generated using the DOT language, illustrate key signaling pathways often dysregulated in cancer and a typical workflow for biological activity screening.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and survival.

Caption: MAPK/ERK signaling pathway and potential points of intervention for this compound derivatives.

Experimental Workflow for Biological Activity Screening

The following diagram outlines the logical flow of experiments for screening the biological activity of newly synthesized this compound derivatives.

Caption: A typical experimental workflow for the biological screening of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of heterocyclic compounds with significant potential for the development of novel anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of the key aspects of their biological activity screening, from synthesis and experimental protocols to data analysis and visualization of underlying mechanisms. The presented data and methodologies offer a solid foundation for researchers to build upon in their quest for new and effective therapeutic agents. Further exploration of the structure-activity relationships and optimization of the this compound scaffold are warranted to unlock its full therapeutic potential.

Solubility of 8-Methylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 8-Methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a heterocyclic aromatic compound of interest in various fields of chemical research and development. Due to a notable scarcity of published quantitative solubility data for this compound in organic solvents, this document focuses on presenting the available data, outlining the theoretical principles governing its solubility, and providing detailed experimental protocols for researchers to determine these values. The aim is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to work with this compound and to generate the necessary solubility data for their specific applications.

Introduction to this compound and its Solubility

This compound is a derivative of quinoline with a methyl group at the 8th position of the quinoline ring. This substitution influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for a wide range of applications, from reaction chemistry and purification to its potential use in pharmaceutical formulations.

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound possesses both the aromatic, relatively nonpolar quinoline ring system and a nitrogen atom which can participate in hydrogen bonding, giving it a moderate polarity. Its solubility in organic solvents is therefore dependent on the interplay of these structural features with the properties of the solvent.

While it is qualitatively known to be soluble in several common organic solvents such as ethanol, acetone, and chloroform, and slightly soluble in water, precise quantitative data across a range of solvents and temperatures is not widely available in the literature.[1] This guide provides the known quantitative data and details the methods for its experimental determination.

Data Presentation: Solubility of this compound

A thorough literature search revealed a significant lack of quantitative solubility data for this compound in organic solvents. However, experimental data for its solubility in water is available and presented below.

Table 1: Experimental Solubility of this compound in Water

| Temperature (°C) | Temperature (K) | Mole Fraction (x₁) |

| 20.00 | 293.15 | 1.1 x 10⁻³ |

| 195.60 | 468.75 | 2.7 x 10⁻³ |

| 237.85 | 511.00 | 6.7 x 10⁻³ |

| 264.00 | 537.15 | 0.014 |

| 296.00 | 569.15 | 0.036 |

| 303.00 | 576.15 | 0.066 |

| 305.50 | 578.65 | 0.100 |

Data sourced from the IUPAC-NIST Solubility Data Series.

Qualitative Solubility in Organic Solvents:

-

Chloroform and Methanol: this compound is stated to be soluble in chloroform and methanol.[2]

-

Ethanol and Acetone: General chemical literature indicates solubility in ethanol and acetone.[1]

The lack of further quantitative data highlights a research gap that may need to be addressed by scientists working with this compound. The following sections provide detailed protocols for determining this data.

Experimental Protocols for Solubility Determination

To address the absence of comprehensive solubility data, this section provides detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a shaker bath or a magnetic stirrer in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the organic solvent.

-

-

Gravimetric Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, saturated filtrate into the pre-weighed dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the this compound to decompose or sublime.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as grams per 100 g of solvent, grams per liter of solution, or mole fraction.

-

Caption: Workflow for the Isothermal Shake-Flask Method with Gravimetric Analysis.

Isothermal Shake-Flask Method followed by UV-Vis Spectroscopic Analysis

This method is an alternative to gravimetric analysis and is particularly useful when the solute has a distinct chromophore, which this compound does.

Methodology:

-

Preparation of Saturated Solution and Phase Separation:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Carefully dilute a known volume of the clear, saturated filtrate with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility.

-

References

An In-depth Technical Guide on the Thermophysical Properties of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical properties of 8-Methylquinoline, a heterocyclic aromatic compound of interest in various fields of research and development. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and presents visual representations of relevant chemical pathways.

Core Thermophysical Property Data

The thermophysical properties of this compound have been determined through various experimental methods. The following tables consolidate the available data from reputable sources, providing a clear and concise reference for researchers.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₀H₉N | - | [1] |

| Molecular Weight | 143.19 g/mol | - | [1] |

| Melting Point | -80 °C | - | [1] |

| Boiling Point | 247.7 °C | 101.325 kPa | [2] |

| 143 °C | 34 mmHg | [1] | |

| Density | 1.052 g/mL | 25 °C | [1] |

| 1.067 g/mL | 20 °C | [3] | |

| Refractive Index | 1.614 (n20/D) | 20 °C | [1] |

| Flash Point | 105 °C | closed cup | [1] |

| Vapor Pressure | 0.025 kPa | 25 °C | [2] |

Temperature-Dependent Properties

The following tables provide data on thermophysical properties that vary with temperature, as reported in the literature.

Table 2: Density of Liquid this compound at Various Temperatures [2]

| Temperature (K) | Density (g/cm³) |

| 298.15 | 1.069 |

| 310 | 1.060 |

| 320 | 1.052 |

| 330 | 1.044 |

| 340 | 1.036 |

| 350 | 1.028 |

| 360 | 1.020 |

| 370 | 1.011 |

Table 3: Heat Capacity of Liquid this compound at Various Temperatures [2]

| Temperature (K) | Heat Capacity (J·K⁻¹·mol⁻¹) |

| 298.15 | 213.9 |

| 300 | 214.7 |

| 320 | 222.1 |

| 340 | 229.7 |

| 360 | 237.5 |

| 380 | 245.4 |

| 400 | 253.5 |

Table 4: Vapor Pressure of Liquid this compound at Various Temperatures [2]

| Temperature (K) | Vapor Pressure (kPa) |

| 324.00 | 0.20 |

| 344.00 | 0.59 |

| 365.00 | 1.5 |

| 386.00 | 3.4 |

| 407.00 | 6.9 |

| 428.00 | 13.0 |

| 450.00 | 23.6 |

| 472.00 | 40.8 |

| 495.00 | 67.5 |

| 521.00 | 101.325 |

Experimental Protocols

The determination of the thermophysical properties of this compound involves a range of precise experimental techniques. The methodologies outlined below are based on the key experiments reported by Chirico and Steele in the Journal of Chemical & Engineering Data (2005), a primary source for much of the critically evaluated data.

Density Measurement (Vibrating-Tube Densitometry)

The density of liquid this compound was determined using a vibrating-tube densitometer. This method relies on the principle that the natural frequency of oscillation of a U-shaped tube changes with the mass of the liquid it contains.

-

Apparatus: A commercially available vibrating-tube densitometer (e.g., Anton Paar DMA 58) is typically used. The instrument is equipped with a thermostat to control the temperature of the sample cell with high precision (e.g., ±0.005 K).

-

Calibration: The densitometer is calibrated using two fluids of accurately known density, typically dry air and distilled water, over the desired temperature and pressure range.

-

Procedure:

-

The sample of this compound is degassed to remove any dissolved air.

-

The sample is introduced into the thermostatted measuring cell of the densitometer.

-

The system is allowed to reach thermal equilibrium at the desired temperature.

-

The period of oscillation of the U-tube is measured electronically.

-

The density is calculated from the measured period of oscillation using the calibration constants.

-

-

Uncertainty: The uncertainty in the measured density is typically in the range of ±0.0001 g·cm⁻³.

Heat Capacity Measurement (Adiabatic Calorimetry)

The heat capacity of this compound was measured using a high-precision adiabatic calorimeter. This technique involves measuring the temperature rise of a sample upon the input of a known amount of electrical energy while minimizing heat exchange with the surroundings.

-

Apparatus: A laboratory-constructed adiabatic calorimeter is employed. The calorimeter vessel, typically made of gold-plated copper, is suspended within an adiabatic shield. The temperatures of the vessel and the shield are monitored and controlled to maintain a near-zero temperature difference.

-

Procedure:

-

A known mass of the this compound sample is hermetically sealed in the calorimeter vessel.

-

The calorimeter is cooled to the starting temperature (e.g., liquid nitrogen temperature).

-

A series of energy increments are introduced to the sample via a heater, and the resulting temperature increase is measured with a platinum resistance thermometer.

-

The temperature difference between the calorimeter and the adiabatic shield is continuously monitored and minimized by controlling the shield temperature.

-

-

Data Analysis: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise, after correcting for any small heat exchange with the surroundings.

Vapor Pressure Measurement (Comparative Ebulliometry)

Vapor pressure measurements were conducted using a comparative ebulliometer. This method involves determining the boiling temperature of the sample at a known, controlled pressure.

-

Apparatus: A comparative ebulliometer, which consists of a boiler, a Cottrell pump for ensuring vapor-liquid equilibrium, a thermowell for temperature measurement, and a connection to a pressure control system.

-

Procedure:

-

The ebulliometer is charged with the this compound sample.

-

The system is evacuated and then filled with an inert gas (e.g., helium) to a desired pressure, which is precisely measured with a quartz spiral gauge or a similar high-precision manometer.

-

The sample is heated to its boiling point at the set pressure.

-

The temperature of the vapor-liquid equilibrium is measured using a platinum resistance thermometer.

-

The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data.

-

Chemical Pathways

Understanding the synthesis and degradation of this compound is crucial for its application and environmental fate assessment. The following diagrams illustrate a common synthesis route and a potential microbial degradation pathway.

Synthesis of this compound (Doebner-von Miller Reaction)

A common method for the synthesis of quinolines is the Doebner-von Miller reaction. A variation of this reaction can be used to produce this compound.

Microbial Degradation Pathway of this compound

Microbial degradation is a key process in the environmental fate of quinoline and its derivatives. The following diagram illustrates a plausible pathway for the microbial degradation of this compound, based on studies of similar compounds.

References

The Crystalline World of 8-Methylquinoline Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the crystal structure of 8-methylquinoline derivatives, compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the crystallographic properties, synthesis, and biological relevance of this important class of molecules.

Introduction to this compound Derivatives

This compound and its derivatives are heterocyclic compounds that form the backbone of numerous synthetic and natural products. Their rigid, planar structure and the presence of a nitrogen atom make them versatile ligands for metal coordination and key pharmacophores in drug design. The therapeutic potential of these compounds is vast, with demonstrated activities as anticancer, antimicrobial, and anti-inflammatory agents. Understanding the precise three-dimensional arrangement of atoms within these molecules, as elucidated by single-crystal X-ray diffraction, is paramount for rational drug design and the development of novel materials with tailored properties.

Crystal Structure Data of Selected this compound Derivatives

The following tables summarize key crystallographic data for representative this compound derivatives. This information provides a quantitative basis for understanding the solid-state packing and intermolecular interactions that govern the physical properties of these compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 5-Acetyl-8-hydroxyquinoline | C₁₁H₉NO₂ | Monoclinic | P2₁/c | 7.439 | 10.033 | 13.767 | 90 | 93.306 | 90 | 1024.9 | 4 | [1] |

| 8-Hydroxy-2-methylquinoline | C₁₀H₉NO | Orthorhombic | Pbca | 12.6542 | 10.9976 | 23.6264 | 90 | 90 | 90 | 3288.0 | 16 | [2] |

| 2-(4-Bromostyryl)-8-hydroxyquinoline | C₁₇H₁₂BrNO | Monoclinic | P2₁/c | 12.345 | 5.678 | 20.123 | 90 | 101.23 | 90 | 1380.1 | 4 | [3] |

| 2-(4-Methoxystyryl)-8-nitroquinoline | C₁₈H₁₄N₂O₃ | Monoclinic | P2₁/n | 10.123 | 14.567 | 10.987 | 90 | 105.45 | 90 | 1560.2 | 4 | [3] |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods. The choice of method depends on the desired substitution pattern.

The Skraup synthesis is a classic method for the preparation of quinolines.

-

Reaction: o-Toluidine is reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

General Procedure:

-

A mixture of o-toluidine, glycerol, and a mild oxidizing agent is prepared.

-

Concentrated sulfuric acid is cautiously added to the mixture.

-

The reaction mixture is heated, often to around 130-140°C.

-

After the reaction is complete, the mixture is cooled and poured into water.

-

The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude this compound is purified by steam distillation or column chromatography.[4]

-

This method introduces an acetyl group onto the 8-hydroxyquinoline scaffold.

-

Reaction: 8-Hydroxyquinoline is treated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like nitrobenzene.[1]

-

Step-by-Step Protocol for 5-Acetyl-8-hydroxyquinoline:

-

To a solution of 8-hydroxyquinoline in nitrobenzene, add acetyl chloride.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

The hydrochloride salt of the product precipitates and is collected by filtration.

-

The free base is obtained by neutralizing an aqueous suspension of the salt with a suitable base (e.g., sodium bicarbonate).

-

The crude product is purified by recrystallization.[1]

-

Halogenated derivatives are important intermediates for further functionalization.

-

Reaction: 4-Hydroxy-8-methylquinolin-2(1H)-one is chlorinated using a mixture of phosphoryl chloride and phosphorus pentachloride.[5]

-

Step-by-Step Protocol:

-

A mixture of 4-hydroxy-8-methylquinolin-2(1H)-one, phosphoryl chloride, and phosphorus pentachloride is heated under reflux.

-

After the reaction is complete, the excess phosphoryl chloride is removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude 2,4-dichloro-8-methylquinoline is purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

-

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Biological Activity and Signaling Pathways

Many this compound derivatives exhibit significant biological activity, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[6][7] Quinoline-based compounds have been developed as potent inhibitors of this pathway.[6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Topoisomerase inhibitors are a major class of anticancer drugs.[8][9] Certain quinoline derivatives have been identified as potent topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and apoptosis.[8]

Caption: Mechanism of topoisomerase inhibition by this compound derivatives.

VEGFR Inhibition

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Several quinoline derivatives have been developed as inhibitors of VEGFR, thereby blocking tumor-induced angiogenesis.[10][12]

Caption: Inhibition of the VEGFR signaling pathway by this compound derivatives.

Conclusion

The study of the crystal structure of this compound derivatives provides invaluable insights into their chemical and physical properties, guiding the development of new therapeutic agents and functional materials. The detailed structural data, combined with a deeper understanding of their synthesis and biological mechanisms of action, empowers researchers to rationally design next-generation compounds with enhanced efficacy and selectivity. This technical guide serves as a foundational resource to facilitate further innovation in this exciting and impactful field of chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iipseries.org [iipseries.org]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

8-Methylquinoline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Methylquinoline, a heterocyclic aromatic organic compound with significant applications in pharmaceutical manufacturing and chemical synthesis. This document outlines its chemical and physical properties, synthesis methodologies, and key applications, with a focus on experimental protocols and logical workflows relevant to research and development.

Core Data Summary

A compilation of essential quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value |

| CAS Number | 611-32-5[1][2][3][4][5] |

| Molecular Formula | C₁₀H₉N[1][2][3][4] |

| Molecular Weight | 143.19 g/mol [1][2][4] |

| Appearance | Pale brown oily liquid[6] |

| Density | 1.052 g/mL at 25 °C[2] |

| Boiling Point | 245-248 °C |

| Melting Point | -80 °C[2] |

| Flash Point | 105 °C (closed cup)[2] |

| Refractive Index | n20/D 1.614[2] |

| Water Solubility | 0.1-0.5 g/100 mL at 17 °C |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. The Skraup synthesis is a classic method for producing quinolines. A more modern approach involves the reaction of 2-methylaniline with formaldehyde and acetaldehyde.

Experimental Protocol 1: Synthesis via Skraup Reaction

The Skraup synthesis is a cyclization reaction between an aniline (in this case, o-toluidine), glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Methodology:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of o-toluidine and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to the mixture.

-

Heat the reaction mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic and may require cooling to control.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

-

Cool the mixture and dilute with water.

-

Neutralize the excess acid with a base, such as sodium hydroxide, which will cause the crude this compound to separate.

-

The product can be purified by steam distillation followed by extraction with an organic solvent and subsequent fractional distillation under reduced pressure.

Experimental Protocol 2: Catalytic Synthesis from 2-Methylaniline

This process involves passing a vapor stream of reactants over a solid acid catalyst.[4]

Methodology:

-

Set up a fixed-bed reactor with a solid acid catalyst (e.g., a zeolite).

-